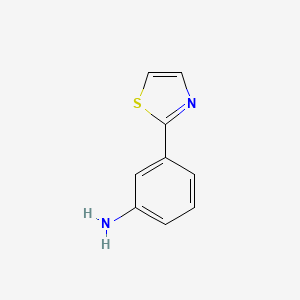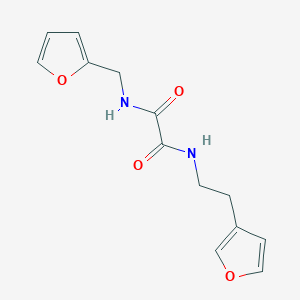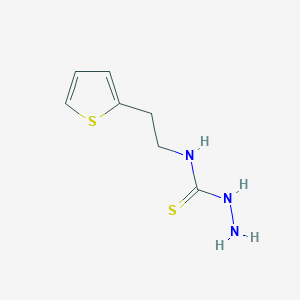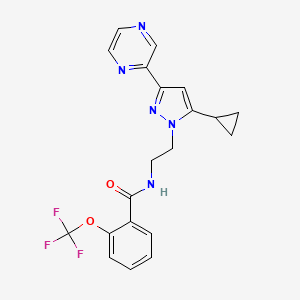
3-(Thiazol-2-yl)aniline
Descripción general
Descripción
“3-(Thiazol-2-yl)aniline” is a chemical compound with the CAS Number: 184097-39-0 . It has a molecular weight of 176.24 and its IUPAC name is 3-(1,3-thiazol-2-yl)aniline .
Synthesis Analysis
The synthesis of benzothiazole derivatives, which include “this compound”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C9H8N2S/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H,10H2 . The thiazole ring in the molecule consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Chemical Reactions Analysis
The thiazole ring in “this compound” has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
3-(Thiazol-2-yl)aniline plays a crucial role in the synthesis of various heterocyclic compounds. For instance, its derivatives have been used to synthesize thiazolo[3,2-a]pyrimidinones, which are formed through the elimination of aniline as a by-product. This synthesis pathway is significant due to the potential pharmacological applications of the resulting compounds (Janardhan et al., 2014).
Antimicrobial Evaluation
Compounds derived from this compound have been evaluated for their antimicrobial properties. For example, new glucosylimino thiazole derivatives, synthesized using this compound, displayed antibacterial properties against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida species (Ghoneim & El-Farargy, 2019).
Inhibitor Synthesis
This compound derivatives have been utilized in synthesizing inhibitors for specific proteins. For example, 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives have been developed as potent inhibitors of cyclin-dependent kinase-2 (CDK2), a protein important in cell cycle regulation. These inhibitors exhibit antiproliferative and proapoptotic effects in cells (Wang et al., 2004).
Fluorescent Chemosensors
Derivatives of this compound have been used to create fluorescent chemosensors. These sensors have shown high selectivity and sensitivity towards specific ions like Al3+ in aqueous solutions, making them valuable in biological and environmental monitoring applications (Shree et al., 2019).
Anticancer Properties
Certain this compound derivatives have shown promising anticancer properties. For instance, some derivatives exhibited significant in vitro antiproliferative activity against various human cancer cell lines, indicating potential use in cancer therapy (Zhang et al., 2018).
Mecanismo De Acción
Target of Action
Thiazole derivatives, which include 3-(thiazol-2-yl)aniline, have been found to interact with a variety of biological targets . These targets can include enzymes, receptors, and DNA, among others .
Mode of Action
For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks
Biochemical Pathways
Thiazole derivatives have been found to influence various biochemical pathways . For example, they can activate or inhibit enzymes, stimulate or block receptors, and even alter the function of DNA . The specific effects of this compound on these pathways would depend on its specific targets and mode of action.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its specific targets and mode of action.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and temperature . For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could influence the distribution and availability of this compound in different environments within the body.
Safety and Hazards
Safety information for “3-(Thiazol-2-yl)aniline” includes hazard statements such as H302, H312, H315, H319, H332, H335, and precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3-(Thiazol-2-yl)aniline, like other thiazole derivatives, may interact with various enzymes, proteins, and other biomolecules in biochemical reactions .
Cellular Effects
This compound may have diverse effects on cells and cellular processes . For instance, thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities
Molecular Mechanism
It is known that thiazole derivatives can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound may be involved in various metabolic pathways, potentially interacting with various enzymes or cofactors
Propiedades
IUPAC Name |
3-(1,3-thiazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPYODFEZAMAQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184097-39-0 | |
| Record name | 3-(1,3-thiazol-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-tert-butyl-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2637004.png)
![(-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B2637005.png)

![3-[[(E)-3-(4-benzoyloxy-3-ethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2637009.png)






![6-Fluoro-2-[({3-[(3-methylphenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2637020.png)

